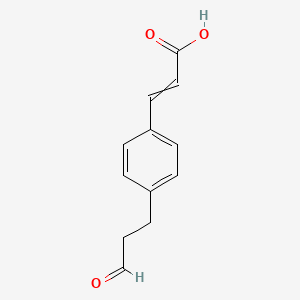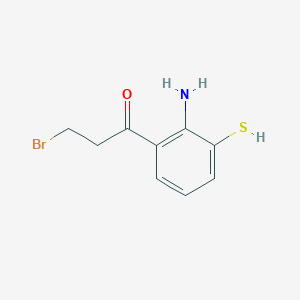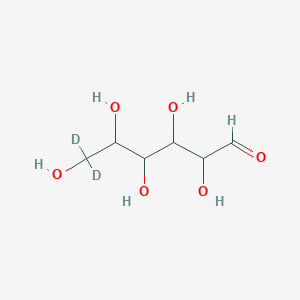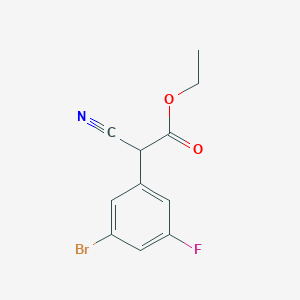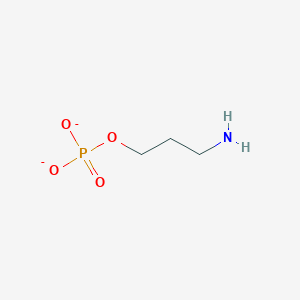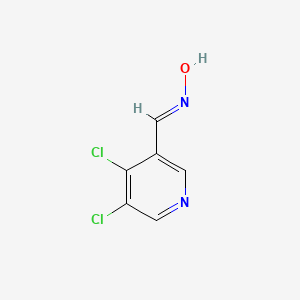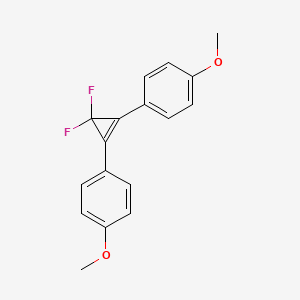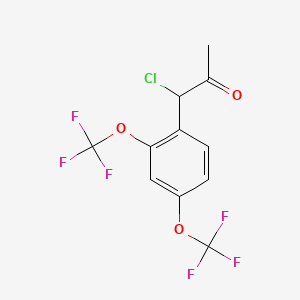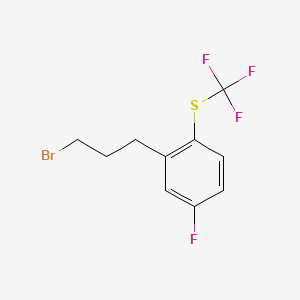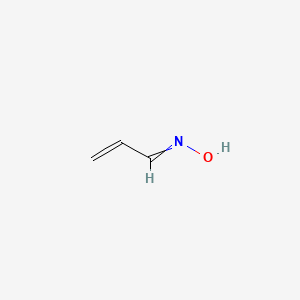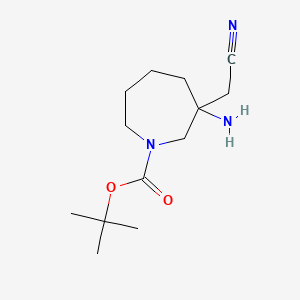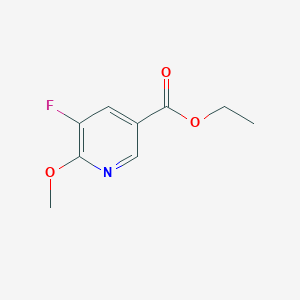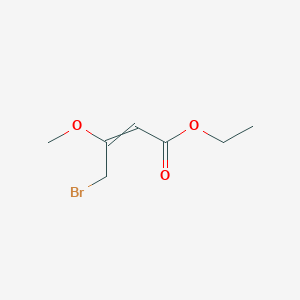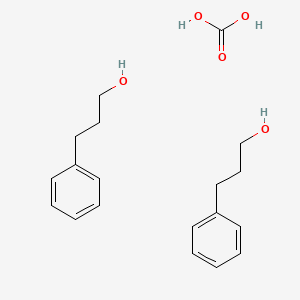
carbonic acid;3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;3-phenylpropan-1-ol: is an organic compound with the molecular formula C10H12O3. It is also known as 3-phenylpropyl carbonate. This compound is a derivative of carbonic acid and 3-phenylpropan-1-ol, combining the properties of both components. It is a colorless, viscous liquid with a mild, pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize carbonic acid;3-phenylpropan-1-ol is through the esterification of 3-phenylpropan-1-ol with carbonic acid derivatives such as phosgene or dimethyl carbonate.
Transesterification: Another method involves the transesterification of 3-phenylpropan-1-ol with dialkyl carbonates.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using phosgene or dimethyl carbonate as the carbonic acid source. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbonic acid;3-phenylpropan-1-ol can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Carbamates or thiocarbonates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbonic acid;3-phenylpropan-1-ol involves its ability to form stable esters and undergo hydrolysis under physiological conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Phenylpropan-1-ol: A precursor to carbonic acid;3-phenylpropan-1-ol, used in the synthesis of fragrances and pharmaceuticals.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties, used as a decongestant and appetite suppressant.
Hydrocinnamyl alcohol: Another similar compound with applications in the fragrance industry.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of carbonic acid and 3-phenylpropan-1-ol. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
102162-49-2 |
|---|---|
Molecular Formula |
C19H26O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
carbonic acid;3-phenylpropan-1-ol |
InChI |
InChI=1S/2C9H12O.CH2O3/c2*10-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h2*1-3,5-6,10H,4,7-8H2;(H2,2,3,4) |
InChI Key |
BLMWSQBQVQZIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


